(S)-benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate
Description
(S)-Benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate is a chiral ester derivative featuring a tert-butoxycarbonyl (Boc)-protected cyclopropylamino group. This compound serves as a critical intermediate in organic synthesis, particularly in peptide and peptidomimetic drug development. The Boc group acts as a temporary protective moiety for the amine functionality, enabling selective deprotection under acidic conditions. The (S)-configuration at the chiral center ensures enantioselectivity in downstream reactions, making it valuable for asymmetric syntheses.
Structure
3D Structure
Properties
IUPAC Name |
benzyl (2S)-2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-13(16(20)22-12-14-8-6-5-7-9-14)19(15-10-11-15)17(21)23-18(2,3)4/h5-9,13,15H,10-12H2,1-4H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQPCZKCAZIODC-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)N(C2CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)N(C2CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate typically involves multiple steps, starting with the preparation of the amino acid derivative. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group, which is a common practice in peptide synthesis to prevent unwanted side reactions . The cyclopropyl group is then introduced through a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or Simmons-Smith reagents . The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems for the efficient introduction of the Boc group , as well as the use of automated peptide synthesizers for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Trifluoroacetic acid in dichloromethane for Boc deprotection.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Prodrug Development :
(S)-Benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate serves as a prodrug that can be metabolized into an active form, enhancing its pharmacological effects. This property is particularly valuable in designing drugs that require metabolic activation for efficacy . -
Anticancer Research :
Studies have indicated that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, derivatives of carbamate scaffolds have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest . -
Anti-inflammatory Activity :
Related compounds have demonstrated anti-inflammatory properties, suggesting potential applications for this compound in treating inflammatory diseases. Research indicates that modifications to the carbamate structure can enhance bioactivity against inflammation-related pathways .
Synthetic Biology Applications
-
Building Block for Complex Molecules :
The compound can act as a versatile building block in organic synthesis, enabling the construction of more complex molecules with desired biological activities. Its functional groups allow for further derivatization, making it useful in the synthesis of novel pharmacophores . -
Enzyme Inhibition Studies :
The compound's structure makes it suitable for enzyme inhibition studies, particularly against enzymes involved in metabolic pathways related to diseases such as diabetes and Alzheimer's disease. Similar compounds have been evaluated for their inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase, providing insights into their therapeutic potential .
Table 1: Comparison of Biological Activities
Table 2: Synthetic Pathways
| Step No. | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Carbamate Formation | Tert-butoxycarbonyl chloride + amine | Tert-butoxycarbonyl derivative |
| 2 | Cyclopropane Ring Formation | Cyclopropanol + coupling agent | Cyclopropyl derivative |
| 3 | Esterification | Benzyl alcohol + acid | Final product |
Case Studies
-
Case Study on Anticancer Activity :
A study published in a peer-reviewed journal demonstrated that a series of carbamate derivatives exhibited significant cytotoxicity against human cancer cell lines, leading to further exploration of this compound as a potential anticancer agent . -
Enzyme Inhibition Research :
Research conducted on similar compounds revealed promising results in inhibiting α-glucosidase and acetylcholinesterase, indicating that this compound may possess similar inhibitory properties that warrant further investigation .
Mechanism of Action
The mechanism of action of (S)-benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate involves its interaction with various molecular targets, depending on its specific application. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access . The Boc group can be selectively removed under acidic conditions to reveal the free amine, which can then interact with other molecules or participate in further chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The compound is compared below with a structurally related derivative, (S)-benzyl 2-((R)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate (CAS: 140834-91-9), identified in .
Implications of Structural Variations
Molecular Size and Lipophilicity: The similar compound (CAS: 140834-91-9) has a significantly higher molecular weight (468.59 vs. ~350–370 g/mol) due to its 4-methylpentanamido and 3-phenylpropanoate substituents. The cyclopropyl group in the target compound reduces steric bulk compared to the 4-methylpentanamido chain, favoring applications requiring compact molecular geometries.
Stereochemical and Electronic Effects: The (R)-configuration at the amino group in the similar compound may alter hydrogen-bonding interactions or enantioselective recognition in biological systems compared to the target compound’s cyclopropylamino group .
Synthetic Utility: The Boc group in both compounds enables orthogonal protection strategies. However, the cyclopropylamino group in the target compound may resist metabolic oxidation better than the aliphatic 4-methylpentanamido chain . The target compound’s cyclopropane ring strain could enhance reactivity in ring-opening or cross-coupling reactions.
Comparison with Other Analogues (Inferred from General Knowledge)
While provides only one direct comparator, broader analysis reveals trends:
- Boc vs. Other Protecting Groups: Compared to benzyloxycarbonyl (Cbz)-protected analogues, the Boc group offers acid-labile deprotection, avoiding hydrogenolysis requirements. Versus Fmoc-protected derivatives, the Boc group is more stable under basic conditions, favoring sequential peptide synthesis.
- Cyclopropyl vs. Linear alkyl chains (e.g., 4-methylpentanamido) enhance hydrophobicity but may reduce metabolic stability.
Biological Activity
(S)-Benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate, a complex organic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a benzyl group , a tert-butoxycarbonyl (Boc) protecting group , and a cyclopropyl group , which contribute to its distinct chemical properties. The presence of the cyclopropyl group is particularly noteworthy as it imparts rigidity and unique steric effects that can influence the compound's reactivity and interactions with biological targets.
- IUPAC Name : benzyl (2S)-2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate
- Molecular Formula : C18H25NO4
- CAS Number : 406681-37-6
Synthesis
The synthesis of this compound typically involves multiple steps starting from an amino acid derivative. The Boc group is introduced to protect the amino group, a common practice in peptide synthesis to prevent side reactions. Key methods include:
- Protection of Amino Group : Introduction of the Boc group.
- Formation of the Ester : Reaction with benzyl alcohol.
- Cyclopropanation : Insertion of the cyclopropyl moiety.
Research indicates that compounds with similar structures can interact with various biological targets, including enzymes and receptors. The unique cyclopropyl moiety may enhance binding affinity or selectivity towards specific targets, potentially leading to improved therapeutic effects.
Antiviral Properties
Recent studies have explored the antiviral potential of compounds structurally related to this compound. For instance, cyclopropane derivatives have shown activity against Hepatitis C virus (HCV) by inhibiting NS3/4A protease, which is crucial for viral replication .
Case Studies
- Study on Antiviral Activity :
-
Enzyme Inhibition :
- Compounds similar to this compound were assessed for their ability to inhibit protein phosphatases PP1c and PP2Ac. These studies revealed that specific substitutions could enhance enzyme inhibition by 2-4 fold, indicating potential therapeutic applications in diseases linked to phosphatase dysregulation .
Comparison of Biological Activities
| Compound | Target | Activity Level | Reference |
|---|---|---|---|
| This compound | NS3/4A Protease | Moderate Inhibition | |
| Cyclopropane Derivative A | PP1c | Strong Activation | |
| Cyclopropane Derivative B | PP2Ac | Moderate Activation |
Applications in Drug Development
This compound is being investigated for its potential use in drug development, particularly as a precursor for designing enzyme inhibitors and receptor modulators. Its structural characteristics make it a valuable building block for synthesizing bioactive compounds.
Q & A
What synthetic strategies are employed to introduce the tert-butoxycarbonyl (Boc) group in this compound?
The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in analogous amino acid derivatives, the Boc group is added to the amine moiety using triethylamine or DMAP as a catalyst in anhydrous dichloromethane or THF . The reaction requires precise stoichiometry (e.g., 1.2 equivalents of Boc anhydride) and inert atmosphere to prevent hydrolysis. For sterically hindered amines like cyclopropyl derivatives, extended reaction times (12–24 hours) and elevated temperatures (30–40°C) may improve yields .
How can enantiomeric purity be ensured during synthesis?
Chiral resolution techniques, such as asymmetric hydrogenation or enzymatic catalysis, are critical. For (S)-configured compounds, chiral auxiliaries like Evans oxazolidinones or Oppolzer’s sultams can direct stereochemistry during alkylation steps . Advanced methods include chiral HPLC with columns like Chiralpak IA/IB to verify enantiomeric excess (≥99%) post-synthesis .
What chromatographic methods optimize purification of intermediates?
Reverse-phase HPLC (C18 columns, acetonitrile/water gradients) is preferred for polar intermediates, while flash chromatography (silica gel, ethyl acetate/hexane gradients) resolves non-polar by-products. For Boc-protected intermediates, trifluoroacetic acid (TFA) in mobile phases can enhance separation by protonating amines . Preparative TLC is useful for small-scale purification of sensitive intermediates .
Which spectroscopic techniques confirm the cyclopropyl and Boc groups?
- NMR : Cyclopropyl protons appear as distinct multiplets (δ 0.5–1.5 ppm), while Boc methyl groups resonate as singlets (δ 1.4 ppm) .
- IR : Boc carbonyl stretches are observed at ~1680–1720 cm⁻¹ .
- HRMS : Exact mass analysis (e.g., ESI+) confirms molecular ions (e.g., [M+Na]⁺) with <2 ppm error .
How does the cyclopropyl group influence peptide coupling reactivity?
The cyclopropyl ring introduces steric hindrance, slowing amide bond formation. To mitigate this, coupling agents like HATU or PyBOP (2–4 equivalents) with DIPEA in DMF are used to activate carboxylates . Microwave-assisted synthesis (50–80°C, 30 min) can accelerate reaction rates while minimizing racemization .
What challenges arise in scaling up synthesis while preserving stereochemistry?
Large-scale reactions risk racemization due to prolonged heating or acidic/basic conditions. Continuous flow reactors improve mixing and thermal control, reducing epimerization . In-process monitoring via inline FTIR or Raman spectroscopy ensures stereochemical integrity .
Can computational methods predict solvent effects on reactivity?
Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model solvation energies and transition states. For example, polar solvents like DMSO stabilize carbamate intermediates, while non-polar solvents favor cyclopropane ring closure .
How does the benzyl ester affect stability under basic conditions?
The benzyl ester is base-labile and can undergo saponification. Stability studies in aqueous NaOH (pH >10) show degradation within hours. To prevent this, mild deprotection methods (e.g., hydrogenolysis with Pd/C in ethanol) are recommended for peptide synthesis .
What optimized conditions prevent side reactions during Boc deprotection?
Boc removal with TFA (20–50% in DCM, 0–25°C) minimizes side reactions like cyclopropane ring opening. Scavengers (e.g., triisopropylsilane) quench carbocation byproducts . For acid-sensitive substrates, thermal deprotection (neat TFA, 40°C, 1 h) is effective .
What is the role of this compound in synthesizing cyclopropane-containing peptides?
The cyclopropyl group enhances peptide rigidity, improving target binding affinity. For example, it mimics proline in angiotensin-converting enzyme (ACE) inhibitors. Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu strategies incorporates this compound at the N-terminus, followed by on-resin deprotection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
